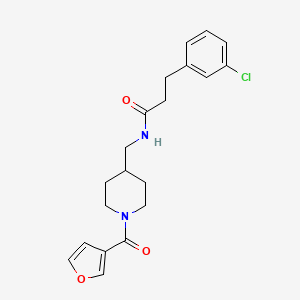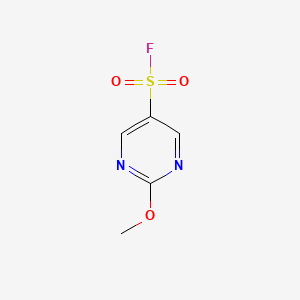
2-Methoxypyrimidine-5-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Methoxypyrimidine-5-sulfonyl fluoride is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar sulfonyl fluoride compounds. For instance, the electrosynthesis using a fluoride ion mediator as described in paper could potentially be applied to the synthesis of this compound. Similarly, the nucleophilic fluorination with fluoride ion mentioned in papers and might be a relevant chemical reaction for the synthesis or modification of this compound.
Synthesis Analysis
The synthesis of related compounds, such as the 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone, involves the use of fluoride ions for nucleophilic fluorination . This suggests that a similar approach could be used for synthesizing this compound, where a precursor molecule could be treated with a fluoride source under appropriate conditions to introduce the sulfonyl fluoride group.
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the provided papers, the structure of similar compounds, such as sulpiride, is analyzed using high-performance liquid chromatography with fluorescence detection . This technique could be adapted to analyze the molecular structure of this compound, particularly if it exhibits fluorescence.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of this compound. However, the anodic methoxylation and acetoxylation reactions using a fluoride ion mediator and the nucleophilic fluorination reactions could offer insights into the types of chemical reactions that this compound might undergo, such as substitutions or additions involving the fluoride moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the stability of related compounds, such as the crystalline compound mentioned in papers and , which can be stored at room temperature for extended periods, suggests that this compound might also exhibit stability under similar conditions. The analysis of triazolopyrimidine sulfoanilide herbicides and the quantitative analysis of sulpiride provide examples of how the physical and chemical properties of sulfonyl-containing compounds can be determined using high-performance liquid chromatography and related analytical techniques.
Aplicaciones Científicas De Investigación
1. Synthesis of Novel Compounds
2-Methoxypyrimidine-5-sulfonyl fluoride is instrumental in the synthesis of novel compounds. For instance, it plays a crucial role in transforming hydroxy groups to fluorine in pyrimidine acyclic nucleoside phosphonates, leading to the preparation of fluorine-containing compounds, which are investigated as inhibitors of thymidine phosphorylase (Pomeisl et al., 2005). Additionally, it's used in the development of sulfonyl fluoride reagents like (E)-2-methoxyethene-1-sulfonyl fluoride, enabling the construction of enaminyl sulfonyl fluorides under mild and environmentally benign conditions (Min Liu, Wenjian Tang, Hua-Li Qin, 2023).
2. Medicinal Chemistry and Molecular Modeling
In medicinal chemistry, derivatives of this compound, such as pyrazolotriazolopyrimidines, are explored for their properties as human A3 adenosine receptor antagonists. The incorporation of sulfonyl fluoride and nitrogen mustard moieties in these compounds results in irreversible inhibitors of this receptor, contributing significantly to the understanding and potential therapeutic targeting of this receptor site (Baraldi et al., 2001).
3. Electrochemical Applications
This compound has implications in electrochemical applications as well. For example, it's used in the electrochemical treatment of anticancer drugs wastewater, showcasing its potential in environmental remediation and pharmaceutical waste management (Yonghao Zhang et al., 2016). Furthermore, its derivatives find use in synthesizing poly(norbornene)s with pendant difluoroalkyl sulfonic acids, displaying significant proton conductivity and suggesting applications in fuel cell technology (Yanchuan Zhao et al., 2011).
4. Material Synthesis and Drug Discovery
The compound aids in the synthesis of polymer electrolyte membranes, indicating its utility in advanced material science. The creation of membranes with pendant difluoroalkyl sulfonic acids through the use of this compound derivatives showcases its potential in enhancing material properties like conductivity and stability (Yanchuan Zhao et al., 2011). Additionally, in the realm of drug discovery, the compound is involved in the development of new chalcone-sulfonamide hybrids, demonstrating significant anticancer and antituberculosis activity, thus underscoring its importance in medicinal chemistry (L. Castaño et al., 2019).
Mecanismo De Acción
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to interact with various biomolecules
Mode of Action
Sulfonyl fluorides, in general, are known to react with nucleophiles on their target via a process known as sulfur (vi) fluoride exchange (sufex), irreversibly cross-linking the interacting biomolecules . This could potentially be the mode of action for 2-Methoxypyrimidine-5-sulfonyl fluoride as well.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that this compound might have an impact on similar biochemical pathways.
Result of Action
Sulfonyl fluorides are known to form stable covalent linkages with their targets, which could lead to various molecular and cellular effects .
Action Environment
The sm coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the action of this compound might also be influenced by environmental conditions .
Safety and Hazards
Direcciones Futuras
Sulfonyl fluoride probes will find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates and protein–protein interactions . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Propiedades
IUPAC Name |
2-methoxypyrimidine-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZSTJWQVENFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

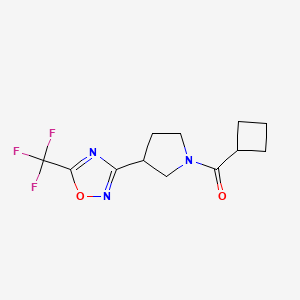

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)
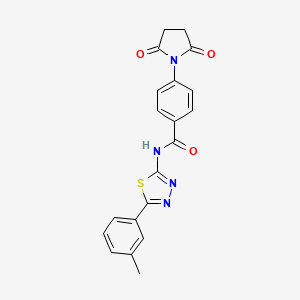
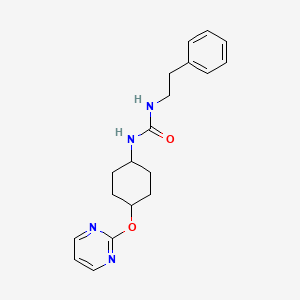
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)
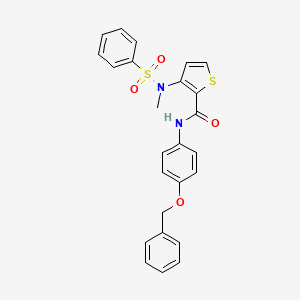
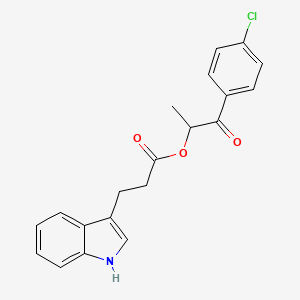
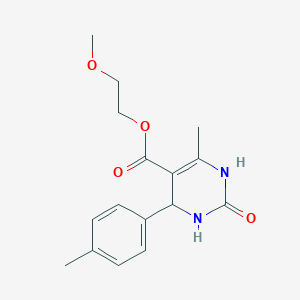
![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)
